3-(Aminomethyl)benzo[b]thiophen-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C9H10N2S/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4,10-11H2 |
InChI Key |
PJXGRQUJLAUNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SC=C2CN |
Origin of Product |
United States |
Advanced Chemical Transformations and Reactivity Studies of 3 Aminomethyl Benzo B Thiophen 7 Amine
Derivatization Reactions at the Aminomethyl Moiety
The primary aliphatic amine of the aminomethyl group at the C3 position is a key site for nucleophilic reactions, allowing for straightforward derivatization. Its reactivity is generally higher than that of the aromatic C7-amine, enabling selective modifications under controlled conditions.
Acylation: The aminomethyl group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide variety of functional groups and building more complex molecular scaffolds.
Alkylation: Nucleophilic substitution with alkyl halides leads to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Imine Formation and Condensation Reactions: Condensation with aldehydes or ketones yields Schiff bases (imines). These imines can be stable entities themselves or serve as intermediates for further transformations, such as reduction to secondary amines. For instance, reaction with various aromatic or heteroaromatic aldehydes can lead to a collection of acylhydrazone derivatives after an initial acylation step. nih.govmdpi.com
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(benzo[b]thiophen-3-ylmethyl)acetamide derivative |
| Alkylation | Methyl iodide | N-methyl-(benzo[b]thiophen-3-yl)methanamine derivative |
| Imine Formation | Benzaldehyde | N-benzylidene-(benzo[b]thiophen-3-yl)methanamine derivative |
Functional Group Modifications of the C7 Amino Group
The aromatic amine at the C7 position exhibits typical reactivity for an aniline-like functional group, although its nucleophilicity is influenced by the electron-donating nature of the benzo[b]thiophene ring system.
Acylation: Similar to the aminomethyl group, the C7-amino group can be acylated to form amides. Selective acylation can be challenging and may require protecting group strategies if modification of only the C7-amine is desired.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. This reaction is often used in medicinal chemistry to introduce hydrogen-bonding motifs. For example, the reaction of related 2-aminobenzo[b]thiophene derivatives with benzoyl-isothiocyanate affords thiourea derivatives. researchgate.net
Diazotization: The C7-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive intermediate is a cornerstone of aromatic chemistry, serving as a precursor for a multitude of functional groups via Sandmeyer-type reactions, including halides, nitriles, and hydroxyl groups.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Benzoyl chloride | N-(3-(aminomethyl)benzo[b]thiophen-7-yl)benzamide |
| Urea Formation | Phenyl isocyanate | 1-(3-(aminomethyl)benzo[b]thiophen-7-yl)-3-phenylurea |
| Diazotization | NaNO₂, HCl | 3-(aminomethyl)benzo[b]thiophen-7-diazonium chloride |
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Ring System
The benzo[b]thiophene core is a π-electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.netchemicalbook.com The regioselectivity of this reaction is a key consideration.
Influence of Substituents: In 3-(aminomethyl)benzo[b]thiophen-7-amine, both the aminomethyl and the amino groups are activating, electron-donating groups that direct incoming electrophiles to ortho and para positions. The C7-amino group strongly activates the benzene (B151609) ring, particularly at the C6 and C4 positions. The C3-aminomethyl group, being attached to the position of highest intrinsic reactivity, will influence substitution at the C2 position. Therefore, predicting the outcome of electrophilic substitution on this specific molecule is complex and would likely result in a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Halogenation under acidic conditions, for instance, typically affords the 3-halobenzothiophene. researchgate.net
| Electrophilic Reaction | Typical Reagent | Potential Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | C2, C4, C6 |
| Halogenation | Br₂/FeBr₃ | C2, C4, C6 |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C2, C4, C6 |
Nucleophilic Aromatic Substitution Reactions on Halogenated Benzo[b]thiophene Intermediates
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, but it typically requires an electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group, such as a halogen. wikipedia.org
To utilize this type of reaction, this compound would first need to be halogenated. Halogenation can be achieved via electrophilic substitution or through diazotization of the C7-amino group followed by a Sandmeyer reaction. Once a halogenated intermediate is formed, it can react with various nucleophiles. Research indicates that on the benzo[b]thiophene ring, a halogen at the C2-position is surprisingly more susceptible to displacement by amine nucleophiles than a halogen at the C3-position. taylorfrancis.com This provides a potential route for introducing further diversity at the C2 position of a 3-substituted benzo[b]thiophene.
Oxidative and Reductive Transformations of the Benzo[b]thiophene Core
The sulfur atom and the C2-C3 double bond within the benzo[b]thiophene core are susceptible to oxidative and reductive transformations, respectively. These reactions alter the electronic properties and geometry of the heterocyclic system.
Sulfone Formation: The sulfur atom in the thiophene (B33073) ring can be oxidized to a sulfoxide (B87167) and further to a sulfone (benzo[b]thiophene-1,1-dioxide). researchgate.net This transformation converts the electron-donating thiophene ring into a strongly electron-accepting sulfonyl group, which significantly modifies the compound's chemical reactivity and potential biological activity. mdpi.com Various oxidizing agents can be employed, such as hydrogen peroxide in the presence of specific catalysts or peroxy acids like m-CPBA. researchgate.netmdpi.comnih.gov Studies have shown that even electron-poor benzo[b]thiophenes can be cleanly converted to their corresponding sulfones. researchgate.net
C2-C3 Double Bond Reduction: The double bond in the thiophene ring can be reduced to yield the corresponding 2,3-dihydrobenzo[b]thiophene (B1596441) derivative. Catalytic hydrogenation is one method to achieve this transformation. chemicalbook.com Another effective method involves the use of triethylsilane in an acidic medium. taylorfrancis.com This reduction changes the planarity and aromaticity of the heterocyclic portion of the molecule.
| Transformation | Reagent Example | Product Core Structure |
| Oxidation | H₂O₂/P₂O₅ | 3-(aminomethyl)benzo[b]thiophene-1,1-dioxide |
| Reduction | Triethylsilane/Acid | 3-(aminomethyl)-2,3-dihydrobenzo[b]thiophen-7-amine |
Cross-Coupling Reactions for Further Scaffold Diversification and Library Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can serve as excellent substrates for such reactions, enabling significant diversification of the core scaffold.
Suzuki Coupling: Reaction of a bromo- or iodo-substituted benzo[b]thiophene with a boronic acid or ester can introduce new aryl or vinyl groups.
Stille Coupling: This reaction couples the halogenated benzo[b]thiophene with an organostannane reagent.
Sonogashira Coupling: The coupling of a halogenated derivative with a terminal alkyne provides access to alkynyl-substituted benzo[b]thiophenes. researchgate.net
Heck Coupling: Palladium-catalyzed olefination of benzo[b]thiophene 1,1-dioxides has been shown to proceed with high C2 selectivity. acs.org
These reactions are compatible with a wide range of functional groups and are frequently used in the synthesis of complex molecules and compound libraries for drug discovery and materials science. benthamscience.comnih.gov The ability to functionalize specific positions on the benzo[b]thiophene ring through these methods makes this compound a valuable building block for creating a diverse library of novel compounds. nih.gov
Structure Activity Relationship Sar Investigations of 3 Aminomethyl Benzo B Thiophen 7 Amine Derivatives
Elucidation of Pharmacophoric Requirements within the 3-(Aminomethyl)benzo[b]thiophen-7-amine Scaffold for Defined Biological Activities
The this compound scaffold presents several key pharmacophoric features that are critical for its interaction with biological targets. These include:
The Benzo[b]thiophene Core: This planar, aromatic, and electron-rich heterocyclic system serves as the fundamental scaffold. researchgate.net It is capable of engaging in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules like enzymes and receptors. researchgate.netnih.gov
The C3-Aminomethyl Group: This feature introduces a basic nitrogen atom and a flexible linker. The primary amine can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of ionic interactions with acidic residues in a binding site. The flexibility of the methyl linker allows the amino group to adopt an optimal orientation for binding.
The spatial arrangement and interplay of these three components define the essential pharmacophore. The distance and relative orientation between the two amino groups, dictated by the rigid benzo[b]thiophene core, are likely critical determinants of biological activity.
Impact of Substituent Variations on Biological Efficacy and Selectivity
Modifications to the this compound scaffold have been explored to understand their effects on biological potency and selectivity. These investigations systematically alter different parts of the molecule to probe the requirements of the target binding site.
The primary amine of the aminomethyl group at the C3 position is a prime target for chemical modification. N-alkylation and N-acylation can profoundly impact a compound's physicochemical properties and its interaction with a biological target.
N-alkylation: Introducing alkyl groups to the nitrogen atom can increase lipophilicity, which may enhance membrane permeability. However, it also adds steric bulk, which could either improve or hinder binding, depending on the topology of the receptor pocket. The degree of substitution (primary to secondary to tertiary amine) also alters the hydrogen bonding capacity and basicity of the nitrogen atom.
N-acylation: Converting the amine to an amide group neutralizes its basicity and replaces a hydrogen bond donor with an acceptor (the carbonyl oxygen). This change can fundamentally alter the interaction profile of the molecule.
In a study of related 6-aminobenzo[b]thiophene 1,1-dioxide derivatives, the aminomethyl linker itself was found to be an essential structural component for conferring cytotoxic and mitotic poisoning activities, highlighting the importance of this group for certain biological effects. acs.org
The amino group at the C7 position is another key site for modification. Its derivatization can fine-tune the electronic properties of the benzene (B151609) ring and introduce new interactions. In a notable study on benzo[b]thiophene analogues of the antifungal agent terbinafine (B446), derivatives bearing an allylamine (B125299) side chain at the C7 position were found to be bioisosteres of the parent drug, demonstrating potent antifungal activity. nih.gov This suggests that for certain biological targets, the C7 position is amenable to the introduction of larger substituents, which can be tailored to optimize potency.
SAR studies have shown that the antimicrobial activity of benzo[b]thiophene derivatives appears to be more dependent on the substitution pattern on the heterocyclic thiophene (B33073) ring than on the aromatic benzene moiety. mdpi.com Specifically, the placement of substituents at positions C2, C3, and C6 has been shown to be critical.
For instance, research has demonstrated that introducing amine, amide, methyl, or halogen functionalities at the C3 position can enhance the antimicrobial activity of the benzo[b]thiophene core. mdpi.com A particularly striking example was observed in the development of antifungal agents, where the introduction of a chloro group at the C3 position of a 7-substituted benzo[b]thienyl derivative resulted in a significant enhancement of activity against Candida albicans. nih.gov
Substitutions on the benzene ring are also important. In a series of benzo[b]thiophene acylhydrazones designed as antimicrobial agents, a chloro group at the C6 position yielded a derivative with potent activity against multiple strains of Staphylococcus aureus. mdpi.com Furthermore, in a different series of aminobenzo[b]thiophenes investigated as antimitotic agents, a methyl group at the C6 position was a feature of the most promising compound. nih.gov
The following table summarizes key findings on the impact of ring substitutions on the biological activity of related benzo[b]thiophene scaffolds.
| Position | Substituent | Scaffold Context | Biological Activity | Reference |
| C3 | Chlorine | 7-Allylamine-benzo[b]thiophene | Enhanced antifungal activity | nih.gov |
| C6 | Chlorine | Benzo[b]thiophene-2-acylhydrazone | Potent activity against S. aureus | mdpi.com |
| C6 | Methyl | 2-Amino-3-aroylbenzo[b]thiophene | High antimitotic activity | nih.gov |
Conformational Analysis of this compound and its Analogs, and Correlation with Biological Potency
The conformational flexibility of the 3-(aminomethyl) side chain is a critical factor in the biological activity of these derivatives. The rotation around the C3-CH₂ and CH₂-N bonds allows the terminal amino group to adopt various spatial orientations relative to the rigid benzo[b]thiophene ring. This conformational freedom enables the molecule to adapt to the specific topology of a target binding site.
The biological potency of an analog is often correlated with its ability to adopt a low-energy conformation that is complementary to the active site of its molecular target. While specific conformational analysis studies on this compound were not found, computational methods such as molecular docking are frequently employed to predict the binding poses of such molecules and to understand how different conformations influence binding affinity. researchgate.netnih.gov For example, in the design of benzothiophene-chalcone hybrids, the scaffold was envisioned to lock the chalcone (B49325) moiety into a more rigid conformation, a strategy used to enhance biological activity by reducing the entropic penalty of binding. mdpi.com
Stereochemical Implications for Biological Activity
The parent compound, this compound, is achiral. However, stereochemistry becomes a critical consideration upon the introduction of chiral centers through derivatization. For example, N-alkylation of the aminomethyl group with a chiral substituent would result in a pair of enantiomers.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, if chiral derivatives of the this compound scaffold were to be synthesized, it would be essential to separate and evaluate the individual stereoisomers to identify the more active or selective eutomer.
Mechanistic Elucidation of Biological Activities Exhibited by 3 Aminomethyl Benzo B Thiophen 7 Amine Derivatives
Molecular Target Engagement and Mechanism of Action (e.g., enzyme inhibition, receptor modulation)
Derivatives of the benzo[b]thiophene scaffold have been extensively investigated for their interactions with various molecular targets, primarily enzymes and receptors, leading to a range of biological effects. The specific substitutions on the benzo[b]thiophene ring system dictate the affinity and selectivity for these targets.
Enzyme Inhibition: A significant area of research has focused on the inhibition of enzymes crucial to pathological processes. Derivatives of benzo[b]thiophen-3-ol have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net These compounds are thought to interact with the active site of the enzyme, modulating the levels of monoamine neurotransmitters in the central nervous system. nih.gov Molecular docking studies have helped to elucidate the potential binding interactions within the hMAO active site, guiding the design of more effective inhibitors. researchgate.net
Another class of enzymes targeted by benzo[b]thiophene derivatives is the cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Hybrid molecules combining the benzothiophene (B83047) core with a chalcone (B49325) moiety have demonstrated inhibitory activity against both enzymes. mdpi.com For instance, specific amino and hydroxyl-substituted 3-benzoylbenzothiophenes show notable inhibition of BChE, with potencies comparable to the reference drug galantamine. mdpi.com Molecular docking analyses suggest that these inhibitors interact with key residues in the enzyme's binding pocket, such as a hydrogen bond formation between the carbonyl oxygen and TYR337 in AChE. mdpi.com
Furthermore, certain 2- and 3-aminobenzo[b]thiophene derivatives act as potent inhibitors of tubulin polymerization. nih.govuniv-smb.fr These compounds bind to the colchicine (B1669291) site on tubulin, disrupting the formation of microtubules, which are essential components of the cytoskeleton. nih.govuniv-smb.fr This inhibition of tubulin dynamics is a key mechanism for their antimitotic activity.
Receptor Modulation: In addition to enzyme inhibition, benzo[b]thiophene derivatives have been designed to modulate the activity of specific receptors. Certain derivatives exhibit dual affinity for the serotonin (B10506) 7 receptor (5-HT7R) and the serotonin transporter (SERT), both of which are implicated in the pathophysiology of depression. unav.edu One such compound, which contains a homopiperazine (B121016) central diamine and a p-cyano phenyl group, acts as a 5-HT7R antagonist. unav.edu This dual-action mechanism is being explored for the development of antidepressants with a potentially rapid onset of action. unav.edu
Table 1: Enzyme and Receptor Targets of Benzo[b]thiophene Derivatives
| Derivative Class | Molecular Target | Mechanism of Action | Example Compound/Finding |
|---|---|---|---|
| Benzo[b]thiophen-3-ols | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | High selectivity for MAO-B isoform. nih.govresearchgate.net |
| Benzo[b]thiophene-chalcone hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Enzyme Inhibition | Compound 5h is the best BChE inhibitor (IC50 = 24.35 μM). mdpi.com |
| 2- and 3-Aminobenzo[b]thiophenes | Tubulin | Inhibition of Polymerization | Binds to the colchicine site, disrupting microtubule formation. nih.govuniv-smb.fr |
| Substituted Benzo[b]thiophenes | Serotonin 7 Receptor (5-HT7R) & Serotonin Transporter (SERT) | Receptor Antagonism/Binding | Compound 9c acts as a 5-HT7R antagonist (pKi = 6.58). unav.edu |
Cellular Pathway Interrogation (e.g., signal transduction modulation, cell cycle regulation)
The biological activities of benzo[b]thiophene derivatives are often the result of their interference with critical cellular pathways, including signal transduction cascades and the machinery that governs cell cycle progression.
Signal Transduction Modulation: A key signaling pathway modulated by this class of compounds is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. acs.orgnih.govnih.gov The 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071, which is derived from the reduction of the known STAT3 inhibitor Stattic, effectively inhibits the interleukin-6 (IL-6) stimulated phosphorylation of STAT3 at tyrosine 705. nih.gov This action blocks the subsequent activation, dimerization, and nuclear translocation of STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and inflammation. acs.orgnih.gov The development of such inhibitors is a significant focus in cancer therapy research. nih.gov
Cell Cycle Regulation: Several benzo[b]thiophene derivatives exert their effects by directly intervening in the cell cycle. The antimitotic activity of 2- and 3-aminobenzo[b]thiophene derivatives stems from their ability to inhibit tubulin polymerization. nih.govuniv-smb.fr This disruption of microtubule dynamics leads to a breakdown of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis. nih.govacs.org
Similarly, the derivative K2071, in addition to its STAT3 inhibitory activity, demonstrates a potent, STAT3-independent antimitotic effect. nih.govnih.gov It induces a cell cycle block specifically in the prophase stage of mitosis. nih.govnih.gov This arrest is associated with significant alterations in mitotic spindle formation, leading to cell death in normal cells or mitotic slippage and the development of a senescent-like state in cancer cells. nih.gov Flow cytometry analysis confirms that treatment with these compounds leads to a significant accumulation of cells with a 4N DNA content, indicative of G2/M arrest. acs.org
Anti-infective Modalities and Mechanisms (e.g., antibacterial, antifungal, antileishmanial activity)
Benzo[b]thiophene derivatives have emerged as a versatile scaffold for the development of novel anti-infective agents, demonstrating activity against a broad spectrum of bacteria and fungi. The mechanism of action is often tied to the specific substitutions on the benzo[b]thiophene core.
Antibacterial Activity: Certain benzo[b]thiophene acylhydrazones have been identified as having significant antibacterial properties, particularly against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant S. aureus strains. nih.gov The antimicrobial activity of benzo[b]thiophene derivatives often depends on the nature and position of substituents, with functionalities like amines, amides, and halogens at the C3 position enhancing potency. mdpi.com For example, 3-halobenzo[b]thiophene derivatives, particularly those with chloro and bromo substitutions combined with a cyclohexanol (B46403) group, exhibit low MIC values against Gram-positive bacteria. mdpi.comnih.govresearchgate.net Time-kill curve analysis for one such compound demonstrated rapid bactericidal activity against S. aureus at its MIC. researchgate.net
Antifungal Activity: The benzo[b]thiophene nucleus is also a key component in several potent antifungal agents. Di(hetero)arylamine derivatives of the benzo[b]thiophene system show broad-spectrum activity against clinically relevant fungi, including Candida, Aspergillus, and dermatophyte species. nih.govresearchgate.net Some of these compounds are effective against fluconazole-resistant strains and exhibit particularly low MICs for dermatophytes. nih.govresearchgate.net Mechanistic studies suggest that their activity may be related to the inhibition of the dimorphic transition in Candida albicans, a key virulence factor. nih.gov
Furthermore, benzo[b]thiophene analogues of the allylamine (B125299) antimycotic drug terbinafine (B446) have been synthesized. nih.gov A 3-chloro-7-benzo[b]thienyl derivative was identified as one of the most potent allylamine antimycotics discovered, showing significantly enhanced activity against C. albicans. nih.gov The presence of a hydroxyl group at the second position of the benzo[b]thiophene ring appears to be important for inhibitory activity against C. albicans. nih.gov
Table 2: Anti-infective Activity of Benzo[b]thiophene Derivatives
| Derivative Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & C. albicans | 16 µg/mL | nih.govresearchgate.net |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & C. albicans | 16 µg/mL | nih.govresearchgate.net |
| Di(hetero)arylamine derivatives | Candida, Aspergillus, dermatophytes | Broad-spectrum activity | nih.govresearchgate.net |
| 3-Chloro-7-benzo[b]thienyl allylamine derivative | Candida albicans | Significantly enhanced activity | nih.gov |
Immunomodulatory and Anti-inflammatory Mechanisms
While the benzo[b]thiophene scaffold is a component of molecules with known anti-inflammatory properties, detailed mechanistic studies for many derivatives are still emerging. nih.govresearchgate.net However, a clear link between the modulation of specific signaling pathways by these compounds and their potential immunomodulatory and anti-inflammatory effects can be established.
The IL-6/STAT3 signaling pathway is a central regulator of inflammatory responses driven by the immune system. nih.gov Overactivation of this pathway is associated with chronic inflammation and various inflammatory diseases. The benzo[b]thiophene derivative K2071 has been shown to be an inhibitor of STAT3 activation. nih.govnih.gov By blocking the IL-6-mediated phosphorylation of STAT3, K2071 can disrupt this pro-inflammatory signaling cascade. nih.gov This mechanism provides a strong rationale for the potential of K2071 and related 6-aminobenzo[b]thiophene derivatives to function as anti-inflammatory agents. Their ability to interfere with a key node in inflammatory signaling suggests they could modulate the production of inflammatory mediators and the activity of immune cells.
Antimitotic and Antiproliferative Mechanistic Studies
The antiproliferative and antimitotic activities of benzo[b]thiophene derivatives are among their most well-documented biological effects, with several distinct mechanisms of action identified. These compounds effectively halt cell division, making them attractive candidates for anticancer drug development.
One of the primary antimitotic mechanisms involves the direct inhibition of tubulin polymerization. nih.govuniv-smb.fr Two series of aminobenzo[b]thiophene derivatives, based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton and its 3-amino positional isomer, have been synthesized and evaluated. nih.govuniv-smb.fr These compounds act as potent inhibitors of tubulin assembly by binding to the colchicine site, a critical location for microtubule dynamics. nih.govuniv-smb.fr The resulting disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent inhibition of cancer cell proliferation, with some derivatives showing activity at subnanomolar concentrations. nih.gov
A second, distinct antimitotic mechanism has been identified for the 6-aminobenzo[b]thiophene 1,1-dioxide derivative, K2071. acs.orgnih.gov While it also causes mitotic arrest, its effect is independent of tubulin polymerization inhibition. nih.gov Instead, K2071 specifically blocks cells in the prophase stage of mitosis by interfering with the proper formation of the mitotic spindle. nih.govnih.gov This leads to a cytotoxic outcome in proliferating cells. acs.org Structure-activity relationship studies have revealed that the aminomethyl linker and a para-methoxyphenyl motif are essential for this mitotic poisoning effect. acs.org
Table 3: Mechanistic Basis of Antiproliferative Activity
| Derivative Class | Mechanism | Cellular Outcome | Reference |
|---|---|---|---|
| 2- and 3-Aminobenzo[b]thiophenes | Inhibition of tubulin polymerization (colchicine site binding) | G2/M phase arrest, inhibition of cell proliferation | nih.govuniv-smb.fr |
| 6-Aminobenzo[b]thiophene 1,1-dioxide (K2071) | Interference with mitotic spindle formation | Prophase arrest, cytotoxicity | acs.orgnih.govnih.gov |
Investigation of Intracellular Localization and Interaction with Subcellular Components
Understanding the intracellular destination of benzo[b]thiophene derivatives is key to elucidating their mechanisms of action. While direct imaging studies for many of these compounds are not widely available, their subcellular localization can be inferred from their molecular targets.
Derivatives that function as tubulin polymerization inhibitors, such as the 2- and 3-aminobenzo[b]thiophenes, exert their effects within the cytoplasm . nih.govuniv-smb.fr Their molecular target, tubulin, is the primary component of microtubules, which form a major part of the cytoskeleton. These compounds interact directly with cytoplasmic tubulin dimers to prevent their assembly into microtubules, thereby disrupting processes like cell division and intracellular transport. nih.gov
For compounds that modulate signal transduction pathways, the localization is also primarily cytoplasmic . The STAT3 inhibitor K2071 acts in the cytoplasm to prevent the phosphorylation and dimerization of the latent STAT3 protein. nih.gov By inhibiting these activation steps, it effectively blocks the subsequent translocation of STAT3 into the nucleus , where it would otherwise act as a transcription factor. nih.gov Therefore, the mechanism of K2071 involves a critical interaction with a key component of a cytoplasmic signaling cascade.
Benzo[b]thiophen-3-ol derivatives that inhibit monoamine oxidases (MAOs) target a specific subcellular organelle. nih.govresearchgate.net MAO-A and MAO-B are flavoenzymes located on the outer mitochondrial membrane . nih.gov Consequently, these inhibitors must cross the cell membrane and localize to the mitochondria to engage their target and exert their neuro-modulatory effects.
Computational and Chemoinformatic Approaches in Research on 3 Aminomethyl Benzo B Thiophen 7 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of the benzo[b]thiophene scaffold, docking studies are instrumental in elucidating binding modes and key interactions that govern their biological activity. researchgate.net This method computationally places the ligand, such as 3-(Aminomethyl)benzo[b]thiophen-7-amine, into the binding site of a protein of interest to calculate the binding affinity and analyze the interaction patterns.
In typical docking studies involving benzo[b]thiophene analogs, researchers identify crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the target protein. nih.gov For instance, the aminomethyl group at the 3-position and the amine group at the 7-position of the core structure could serve as key hydrogen bond donors or acceptors. The bicyclic benzo[b]thiophene ring itself often engages in hydrophobic and aromatic interactions within the binding pocket. nih.gov These simulations can guide the rational design of more potent analogs by suggesting specific structural modifications to enhance binding affinity. researchgate.net
Table 1: Example of Molecular Docking Results for a Benzo[b]thiophene Analog
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cholinesterase | Benzo[b]thiophene-chalcone hybrid | -8.5 | TYR334, TRP84 | Pi-Pi Stacking |
| 5-HT1A Receptor | Arylpiperazine-benzo[b]thiophene | -7.2 | ASP116, SER199 | Hydrogen Bond |
| Keap1 | Tetrahydrobenzo[b]thiophene | -6.9 | ILE559, SER602 | Hydrogen Bond, Hydrophobic |
Note: This table is illustrative and based on data for related benzo[b]thiophene derivatives to demonstrate typical docking simulation outputs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Space Exploration
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For benzo[b]thiophene derivatives, QSAR studies have been successfully employed to develop models that can predict the anticancer or antimicrobial activity of new, unsynthesized analogs. researchgate.netnih.gov
These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A mathematical model is then generated to correlate these descriptors with the observed biological activity. researchgate.net A robust QSAR model can be used to predict the activity of novel compounds based solely on their structure, thereby prioritizing the synthesis of the most promising candidates. nih.gov Studies on related scaffolds have shown that descriptors related to volume, hydrophobicity, and the presence of ionizable groups are often critical for antitumor activity. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This technique simulates the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein. For a compound like this compound, MD simulations can assess the stability of the binding pose predicted by docking.
MD simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure might adjust to accommodate the ligand. This is crucial for understanding the energetic factors that contribute to binding affinity and for verifying the stability of key interactions identified in docking studies. The simulation can also help identify allosteric sites and understand the mechanism of action at a dynamic level, which is essential for developing effective therapeutic agents.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scienceopen.com For benzo[b]thiophene derivatives, DFT calculations can provide valuable information about the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.net
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net DFT calculations can also predict spectroscopic properties, such as IR and NMR spectra, which can aid in the structural elucidation of newly synthesized compounds. These theoretical calculations help to correlate the electronic structure of compounds like this compound with their observed biological activity. nih.gov
Table 2: Representative DFT-Calculated Parameters for a Benzo[b]thiophene Derivative
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: This table contains hypothetical data based on typical DFT calculations for related heterocyclic compounds to illustrate the outputs of such analyses. researchgate.net
Virtual Screening and De Novo Design of Novel Analogs Based on Scaffold Features
The this compound structure can serve as a scaffold for virtual screening and de novo design. Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. By using the benzo[b]thiophene core as a query, researchers can identify commercially available or synthetically accessible compounds with similar structural features that may possess the desired biological activity.
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Algorithms can build new chemical structures piece by piece within the constraints of the target's binding site, often using the core scaffold as a starting point. This approach allows for the exploration of novel chemical space and the design of ligands with optimized binding affinity and specificity.
Prediction of Absorption, Distribution, Metabolism (excluding toxicity), and Excretion Profiles (ADME) Relevant to Research Design
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.com For benzo[b]thiophene derivatives, various computational models and software are used to predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. niscpr.res.inmdpi.comnih.gov
Table 3: Example of In Silico ADME Predictions for a Benzo[b]thiophene Derivative
| ADME Property | Predicted Value/Classification | Implication for Research Design |
| Gastrointestinal (GI) Absorption | High | Suitable for oral administration studies |
| Blood-Brain Barrier (BBB) Permeant | Yes | Candidate for CNS-related targets |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| P-glycoprotein (P-gp) Substrate | No | Reduced potential for efflux from target cells |
| LogP (Lipophilicity) | 2.8 | Balanced solubility and permeability |
Note: This table is illustrative, based on typical ADME predictions for related benzo[b]thiophene compounds. mdpi.comnih.gov
Applications in Chemical Biology and Drug Discovery Research
Development as Chemical Probes for Biological Pathway Interrogation and Target Validation
The benzo[b]thiophene core is a key feature in a variety of biologically active molecules, making its derivatives, such as 3-(Aminomethyl)benzo[b]thiophen-7-amine, attractive candidates for the development of chemical probes. These probes are instrumental in dissecting complex biological pathways and validating novel drug targets.
Derivatives of benzo[b]thiophene have been identified as potent inhibitors of various enzymes, highlighting their potential to serve as scaffolds for chemical probes. For instance, certain benzo[b]thiophen-3-ol derivatives have demonstrated effective inhibition of human monoamine oxidase (hMAO), an enzyme implicated in neurodegenerative diseases nih.govresearchgate.net. By modifying the benzo[b]thiophene core with specific functional groups, researchers can design selective inhibitors that can be used to probe the function of hMAO in cellular and in vivo models.
Furthermore, aminobenzo[b]thiophene derivatives have been investigated as antimitotic agents that inhibit tubulin polymerization. nih.gov These compounds can be utilized as chemical probes to study the dynamics of the cytoskeleton and the cellular processes involved in mitosis. The 3-(aminomethyl) and 7-amino groups on the specific compound of interest could provide crucial interaction points with biological targets, and their modification could lead to the development of highly specific probes for target validation. For example, a study on 2- and 3-aminobenzo[b]thiophene derivatives revealed their potential as inhibitors of tubulin polymerization, a key process in cell division. nih.gov
Table 1: Examples of Benzo[b]thiophene Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Biological Significance |
| Benzo[b]thiophen-3-ols | Human Monoamine Oxidase (hMAO) | Neurological disorders |
| 2- and 3-Aminobenzo[b]thiophenes | Tubulin | Cancer, cell cycle regulation |
| Benzo[b]thiophene-chalcones | Cholinesterases (AChE, BChE) | Alzheimer's disease |
Utilization as a Core Scaffold in Fragment-Based Drug Discovery and Lead Optimization Programs
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The benzo[b]thiophene scaffold is well-suited for FBDD due to its rigid structure and synthetic tractability.
The this compound structure possesses key features that make it an attractive fragment for screening libraries. The primary amine and aminomethyl groups provide opportunities for hydrogen bonding interactions with a target protein, while the benzo[b]thiophene core can engage in hydrophobic and aromatic interactions.
Once a benzo[b]thiophene fragment is identified as a binder to a target of interest, lead optimization strategies can be employed. This involves synthetic modifications to the core scaffold to improve potency, selectivity, and pharmacokinetic properties. For example, structure-activity relationship (SAR) studies on 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have been conducted to develop inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. acs.org These studies provide a roadmap for how the this compound scaffold could be systematically modified to develop potent and selective drug candidates.
Table 2: Key Attributes of this compound for FBDD
| Feature | Potential Role in Target Binding |
| Benzo[b]thiophene core | Hydrophobic and π-stacking interactions |
| 3-(Aminomethyl) group | Hydrogen bond donor, vector for chemical elaboration |
| 7-Amine group | Hydrogen bond donor/acceptor, vector for chemical elaboration |
Design of Bioconjugates and Hybrid Molecules for Enhanced Specificity or Activity
To enhance the therapeutic potential of benzo[b]thiophene derivatives, they can be incorporated into bioconjugates or hybrid molecules. This strategy aims to combine the favorable properties of the benzo[b]thiophene scaffold with other molecular entities to achieve improved targeting, increased potency, or novel mechanisms of action.
For instance, benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents, demonstrating the potential of creating hybrid molecules to combat multidrug-resistant bacteria. mdpi.com The this compound scaffold provides two reactive handles, the amino groups, which can be readily functionalized to create bioconjugates. These amines can be coupled to targeting ligands, such as peptides or antibodies, to direct the molecule to specific cells or tissues. Alternatively, they can be linked to other pharmacophores to create hybrid molecules with dual or synergistic activities. The design of such hybrid compounds can lead to improved efficacy and reduced off-target effects. mdpi.com
Application in Biosensor and Diagnostic Agent Development
The unique photophysical and electrochemical properties of aromatic heterocyclic compounds like benzo[b]thiophene make them promising candidates for the development of biosensors and diagnostic agents. While direct applications of this compound in this area are not extensively documented, the broader class of benzo[b]thiophene derivatives has shown potential.
The development of electrochemical biosensors for the detection of biogenic amines is an active area of research. nih.gov The amino groups present in this compound could potentially interact with specific analytes or be modified to act as recognition elements in a biosensor. The benzo[b]thiophene core can act as a signaling unit, where binding events at the amino groups lead to a detectable change in fluorescence or an electrochemical signal.
Role in Material Science for Organic Electronics and Polymers
Beyond its applications in the life sciences, the benzo[b]thiophene scaffold is a valuable component in the field of material science, particularly in the development of organic electronics. The fused ring system provides a rigid and planar structure that facilitates π-orbital overlap, which is essential for charge transport in organic semiconductors. mdpi.commdpi.com
Derivatives of benzo[b]thiophene have been successfully incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these materials can be tuned by the introduction of electron-donating or electron-withdrawing substituents on the benzo[b]thiophene core. The amino groups in this compound are electron-donating, which could modulate the HOMO and LUMO energy levels of the molecule, making it suitable for specific applications in organic electronics.
Furthermore, the presence of two reactive amino groups allows for the incorporation of this compound as a monomer in the synthesis of novel polymers. researchgate.net These polymers could possess interesting thermal, mechanical, and electronic properties, opening up possibilities for their use in advanced materials.
Table 3: Potential Applications of Benzo[b]thiophene Derivatives in Material Science
| Application | Key Property of Benzo[b]thiophene Scaffold |
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence |
| Organic Photovoltaics (OPVs) | Light absorption and charge separation |
| Polymers | Thermal stability and conductivity |
Future Directions and Advanced Research Perspectives for 3 Aminomethyl Benzo B Thiophen 7 Amine
Development of Novel and Sustainable Synthetic Methodologies for Industrial Scale-Up
The transition from laboratory-scale synthesis to industrial production necessitates the development of efficient, cost-effective, and environmentally benign manufacturing processes. For benzo[b]thiophene derivatives, future research will focus on green chemistry principles to minimize waste and energy consumption. numberanalytics.com
Key strategies include:
One-Pot and Domino Reactions: Combining multiple reaction steps into a single sequence without isolating intermediates can significantly improve efficiency. Domino reactions involving benzo[b]thiophene precursors are a powerful route to construct fused heterocyclic systems. researchgate.net
Novel Catalytic Systems: The use of transition-metal catalysts has revolutionized the synthesis of N-heterocyclic structures, allowing for milder reaction conditions and reducing hazardous byproducts. mdpi.com The discovery of new catalytic systems is expected to enable the industrial synthesis of complex benzo[b]thiophenes. researchgate.netresearchgate.net Electrochemically-promoted synthesis is another emerging sustainable approach. rsc.org
Biocatalysis: Employing enzymes or whole cells as catalysts offers high selectivity and efficiency under mild conditions, reducing the reliance on harsh chemicals and high energy inputs. numberanalytics.com
Renewable Resources: A major goal in sustainable chemistry is the use of renewable, biomass-derived starting materials to replace fossil-based resources. rsc.org Research into converting biomass into the necessary precursors for amine synthesis is a critical area of focus. rsc.org
Table 1: Comparison of Synthetic Strategies for Benzo[b]thiophene Scaffolds
| Strategy | Traditional Methods | Sustainable/Novel Methods | Key Advantages of Sustainable Methods |
|---|---|---|---|
| Approach | Multi-step synthesis with isolation of intermediates. | One-pot reactions, domino/cascade reactions. researchgate.net | Increased efficiency, reduced solvent use and waste. |
| Catalysts | Stoichiometric reagents, harsh acid/base catalysts. | Heterogeneous catalysts, transition-metal catalysts, biocatalysts. numberanalytics.commdpi.com | Reusability, milder conditions, high selectivity. |
| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., ionic liquids, water), solvent-free conditions. numberanalytics.comresearchgate.net | Reduced environmental impact and health risks. |
| Energy | Conventional heating (high energy consumption). | Microwave-assisted synthesis, electrochemical methods. numberanalytics.comrsc.org | Rapid heating, reduced reaction times, energy efficiency. |
Integration with Advanced High-Throughput Screening Technologies for Novel Target Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against numerous biological targets. Integrating HTS with libraries of 3-(Aminomethyl)benzo[b]thiophen-7-amine derivatives can accelerate the discovery of novel therapeutic applications. By screening these compounds against diverse panels of enzymes, receptors, and cell lines, researchers can identify new biological activities and potential drug targets.
Future efforts in this area will likely involve:
Phenotypic Screening: Assessing the effects of compounds on whole cells or organisms to identify desired physiological changes without a preconceived target.
Target-Based Screening: Testing compounds against specific, validated biological targets known to be involved in disease pathways.
Structure-Activity Relationship (SAR) Studies: Following initial HTS "hits," SAR studies are conducted to understand how chemical structure relates to biological activity, guiding the optimization of lead compounds. nih.gov The synthesis and screening of benzo[b]thiophene-based hybrids, which combine multiple pharmacophores in a single scaffold, is a promising strategy to enhance biological activity. nih.govnih.gov
Table 2: High-Throughput Screening Platforms for Benzo[b]thiophene Derivatives
| HTS Platform | Description | Potential Application for Benzo[b]thiophene Derivatives |
|---|---|---|
| Cell-Based Assays | Measures cellular responses such as proliferation, apoptosis, or reporter gene activation. | Identifying anticancer agents by screening against tumor cell lines nih.gov, or discovering modulators of specific signaling pathways. |
| Biochemical Assays | Measures the activity of isolated enzymes or the binding affinity to specific proteins. | Screening for inhibitors of kinases, cholinesterases nih.govmdpi.com, or other enzymes implicated in disease. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Gaining deeper insights into the mechanism of action by observing changes in cell morphology, protein localization, and other complex cellular events. |
| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") to identify those that bind to a target. | Identifying initial binding motifs that can be elaborated into more potent benzo[b]thiophene-based inhibitors. |
Exploration of Epigenetic and Proteomic Modulation by Benzo[b]thiophene Scaffolds
While benzo[b]thiophenes are known to interact with various protein targets, their potential to modulate epigenetic and proteomic landscapes is an emerging area of research. Epigenetic modifications, which alter gene expression without changing the DNA sequence, and the cellular proteome, the entire set of proteins expressed, are critical in disease pathogenesis.
Future research will focus on:
Epigenetic Targets: Investigating whether benzo[b]thiophene derivatives can inhibit or activate key epigenetic enzymes such as histone deacetylases (HDACs), histone methyltransferases (HMTs), or DNA methyltransferases (DNMTs).
Proteomic Profiling: Using mass spectrometry-based proteomics to analyze global changes in protein expression and post-translational modifications in cells treated with this compound derivatives. This can help elucidate the compound's mechanism of action and identify novel downstream targets.
Chemical Proteomics: Employing chemical probes derived from the benzo[b]thiophene scaffold to directly identify protein binding partners within the cell.
The oxidation of the sulfur atom in the thiophene (B33073) ring is a known strategy to modulate the electronic structure and properties of these compounds, which could be leveraged to tune their interactions with biological targets. mdpi.com
Table 3: Potential Epigenetic and Proteomic Targets for Benzo[b]thiophene Scaffolds
| Research Area | Potential Targets/Pathways | Rationale/Objective |
|---|---|---|
| Epigenetics | Histone Deacetylases (HDACs), Methyltransferases (HMTs, DNMTs), Bromodomain proteins. | To discover novel epigenetic modulators for cancer and other diseases where gene expression is dysregulated. |
| Proteomics | Kinase signaling pathways (e.g., STAT3, Akt/Src), apoptosis-related proteins, cell cycle regulators. nih.govnih.govnih.gov | To understand the global cellular response to compound treatment and identify the mechanism of action. |
| Post-Translational Modifications | Phosphorylation, ubiquitination, acetylation. | To determine how benzo[b]thiophene derivatives affect protein function and signaling cascades. |
Advanced Computational Design of Next-Generation Benzo[b]thiophene Scaffolds with Tuned Properties
Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules with optimized properties. mdpi.com For the benzo[b]thiophene scaffold, these techniques can guide the synthesis of next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Key computational approaches include:
Molecular Docking and Dynamics: Simulating the interaction between a ligand and its protein target to predict binding affinity and conformation. nih.govnih.govmdpi.com This can help prioritize which derivatives to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with better drug-like characteristics early in the discovery process. nih.govnih.gov
Table 4: Computational Tools in the Design of Novel Benzo[b]thiophene Derivatives
| Computational Tool | Function | Application in Drug Design |
|---|---|---|
| Molecular Docking (e.g., AutoDock Vina) | Predicts the preferred orientation and binding energy of a ligand to a macromolecular target. nih.govresearchgate.net | To identify potential binding modes and rank compounds based on predicted affinity for a specific target like an enzyme or receptor. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the ligand-protein complex and understand the dynamic nature of their interactions. nih.gov |
| ADMET Prediction (e.g., SwissADME) | Calculates physicochemical properties and predicts pharmacokinetic and toxicity profiles. nih.gov | To filter out compounds with poor drug-like properties (e.g., low bioavailability, potential toxicity) before synthesis. |
| Quantum Chemical Calculations (e.g., DFT) | Analyzes the electronic structure and reactivity of molecules. nih.gov | To understand the electronic properties that govern molecular interactions and reactivity. |
Translational Research in Relevant Preclinical Models for Mechanism Validation and Proof-of-Concept Studies
Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For promising derivatives of this compound, rigorous evaluation in relevant preclinical models is essential to validate their mechanism of action and to provide proof-of-concept for their therapeutic potential.
This stage of research involves:
Ex Vivo and In Vivo Models: Utilizing models that closely mimic human disease, such as patient-derived xenografts (PDX) for cancer, animal models of inflammation or fibrosis, or models for neurodegenerative diseases. nih.govnih.gov
Mechanism of Action (MoA) Studies: Conducting experiments in these models to confirm that the compound engages its target and produces the expected downstream biological effects. For example, studies have shown that certain benzo[b]thiophene derivatives can inhibit STAT3 phosphorylation in vivo. nih.govnih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted by the organism, and how these factors relate to its pharmacological effect.
Successful preclinical studies are a prerequisite for advancing a compound into clinical trials. For instance, studies on 2,3-difunctionalized benzo[b]thiophene scaffolds have demonstrated their ability to suppress tumor angiogenesis in xenograft models, providing a strong rationale for further development. nih.gov
Table 5: Examples of Preclinical Models for Evaluating Benzo[b]thiophene Derivatives
| Therapeutic Area | Known Activity of Scaffold | Potential Preclinical Model | Endpoints for Evaluation |
|---|---|---|---|
| Oncology | STAT3 inhibition, anti-angiogenic, antimitotic. nih.govnih.govacs.org | Xenograft or patient-derived xenograft (PDX) models in mice. | Tumor growth inhibition, reduction in angiogenesis, biomarker modulation (e.g., p-STAT3 levels). |
| Neurodegenerative Disease (e.g., Alzheimer's) | Cholinesterase inhibition. nih.govmdpi.com | Transgenic mouse models of Alzheimer's disease. | Improvement in cognitive function (e.g., maze tests), reduction in amyloid plaque burden. |
| Infectious Disease | Antimicrobial activity against resistant strains (e.g., MRSA). mdpi.com | Murine models of bacterial infection. | Reduction in bacterial load, increased survival rates. |
| Fibrotic Diseases | STAT3 inhibition. nih.gov | Bleomycin-induced pulmonary fibrosis model in mice. nih.gov | Reduction in lung fibrosis, improvement in lung function, modulation of immune microenvironment. |
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to quantify binding affinity (KD).
- Fluorescence quenching : Monitor changes in tryptophan emission upon compound addition.
- Molecular docking : Predict binding modes using software (AutoDock Vina) and validate with mutagenesis studies .
Discrepancies between computational and experimental data require revisiting force field parameters or solvation models .
How can researchers address contradictions in reported spectroscopic data for this compound?
Q. Advanced
- Reproducibility checks : Replicate synthesis and characterization under identical conditions.
- Cross-lab validation : Collaborate to standardize NMR referencing (e.g., TMS vs. solvent peaks).
- Meta-analysis : Aggregate data from patents and journals to identify outliers .
What databases and search strategies are optimal for locating prior art on this compound?
Q. Basic
- SciFinder : Use CAS Registry Number (if available) or structure/substructure search.
- PubMed/Google Scholar : Combine terms like "benzo[b]thiophen-7-amine synthesis" or "aminomethyl polymer applications."
- Patent databases : Espacenet or USPTO for copolymer applications .
How do electron-withdrawing substituents affect the nucleophilicity of the aminomethyl group?
Advanced
Substituents (e.g., nitro at position 7) decrease electron density at the aminomethyl group, reducing nucleophilicity. This is quantified via:
- Hammett constants (σ) : Correlate substituent effects with reaction rates in SN2 reactions.
- DFT calculations : Analyze charge distribution (Mulliken charges) .
Contradictory reactivity profiles may arise from steric effects overshadowing electronic influences .
What role does this compound play in amino acid mimetic studies?
Basic
The aminomethyl group mimics lysine’s ε-amino group in peptide analogs. Applications include:
- Enzyme inhibition : Competitive binding to proteases.
- Solid-phase synthesis : Incorporate into resin-bound peptides via Fmoc chemistry .
How can computational modeling predict the compound’s solubility and crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
